molecular formula C5H12Cl2N2 B2861328 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 5260-20-8

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No. B2861328
CAS RN: 5260-20-8
M. Wt: 171.07
InChI Key: PIDOCGDMKRSJMT-RSLHMRQOSA-N
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Description

“(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride” is a chemical compound . Unfortunately, there is not much detailed information available about this compound in the search results.


Molecular Structure Analysis

Unfortunately, the search results do not provide specific information about the molecular structure of "this compound" .


Chemical Reactions Analysis

One chemical reaction involving “this compound” is its reaction with 6,7-difluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid in 1,8-diazabicyclo[5.4.0]undec-7-ene and pyridine at 80° C for 2 hours .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 171.07 . Other physical and chemical properties are not provided in the search results .

Scientific Research Applications

Medicinal Chemistry and Pharmaceutical Research

Catalysis and Organic Reactions

  • Asymmetric Organocatalysis : DBH derivatives have been applied in asymmetric organocatalysis, particularly in the enantioselective Biginelli reaction, to produce compounds with significant biological activity (González-Olvera, R., Demare, P., Regla, I., & Juaristi, E., 2008).

  • Material Science : DBH-based copper(II) complexes have been investigated for their potential in catalytic phenol oxidative C–C coupling, demonstrating the versatility of this scaffold in material science applications (Castillo, I., Pérez, V., Monsalvo, I., Demare, P., & Regla, I., 2013).

Structural Analysis

  • Crystal Structure Characterization : The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized, enhancing the understanding of its chemical and physical properties (Britvin, S., & Rumyantsev, A., 2017).

Mechanism of Action

Target of Action

The primary targets of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride are currently unknown. This compound is a derivative of the bicyclo[2.2.1]heptane structure, which is found in various bioactive compounds . .

Mode of Action

The mode of action of (1S,4S)-2,5-Diazabicyclo[22As a derivative of the bicyclo[2.2.1]heptane structure, it may interact with biological targets in a similar manner to other compounds with this core structure . .

Safety and Hazards

“(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride” is classified as a warning substance. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 . The hazard statements include H315, H319, and H335 .

Future Directions

The search results do not provide specific information about the future directions of "(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride" .

properties

IUPAC Name

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H/t4-,5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDOCGDMKRSJMT-RSLHMRQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5260-20-8
Record name (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
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